molecular formula C17H12F3N3O2S B2978554 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole CAS No. 2034516-15-7

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2978554
CAS No.: 2034516-15-7
M. Wt: 379.36
InChI Key: FTBIRZQZXIGVJA-UHFFFAOYSA-N
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Description

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole core, followed by the introduction of the azetidine ring and the trifluoromethyl-substituted pyridine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azetidine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole: Unique due to its specific combination of functional groups.

    3-chloro-2-aminoethyl-5-trifluoromethylpyridine: Similar trifluoromethyl-substituted pyridine moiety but lacks the benzothiazole core.

    ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone: Contains a pyrrolidine ring and a quinoline core, offering different biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a benzothiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)13-6-3-7-14(22-13)25-10-8-23(9-10)16(24)15-21-11-4-1-2-5-12(11)26-15/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBIRZQZXIGVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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